![molecular formula C18H13NO4 B3876420 N-{4-[3-(2-furyl)acryloyl]phenyl}-2-furamide](/img/structure/B3876420.png)
N-{4-[3-(2-furyl)acryloyl]phenyl}-2-furamide
Descripción general
Descripción
N-{4-[3-(2-furyl)acryloyl]phenyl}-2-furamide, also known as FAF-1, is a novel small molecule inhibitor that has been gaining attention in scientific research due to its potential applications in various fields. FAF-1 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further study. In
Mecanismo De Acción
The mechanism of action of N-{4-[3-(2-furyl)acryloyl]phenyl}-2-furamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in various cellular processes. N-{4-[3-(2-furyl)acryloyl]phenyl}-2-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-{4-[3-(2-furyl)acryloyl]phenyl}-2-furamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
N-{4-[3-(2-furyl)acryloyl]phenyl}-2-furamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the growth of cancer cells. N-{4-[3-(2-furyl)acryloyl]phenyl}-2-furamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, N-{4-[3-(2-furyl)acryloyl]phenyl}-2-furamide has been shown to have antioxidant properties, reducing oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{4-[3-(2-furyl)acryloyl]phenyl}-2-furamide is its ability to inhibit the activity of specific enzymes involved in various cellular processes. This makes it a useful tool for studying the role of these enzymes in disease processes. However, one limitation of N-{4-[3-(2-furyl)acryloyl]phenyl}-2-furamide is its specificity for certain enzymes, which may limit its use in certain experiments. Additionally, the high cost of N-{4-[3-(2-furyl)acryloyl]phenyl}-2-furamide may make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on N-{4-[3-(2-furyl)acryloyl]phenyl}-2-furamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, N-{4-[3-(2-furyl)acryloyl]phenyl}-2-furamide may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further research is also needed to fully understand the mechanism of action of N-{4-[3-(2-furyl)acryloyl]phenyl}-2-furamide and to optimize its synthesis method for large-scale production.
Aplicaciones Científicas De Investigación
N-{4-[3-(2-furyl)acryloyl]phenyl}-2-furamide has been shown to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties, as well as its ability to inhibit the growth of cancer cells. N-{4-[3-(2-furyl)acryloyl]phenyl}-2-furamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, N-{4-[3-(2-furyl)acryloyl]phenyl}-2-furamide has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
N-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-16(10-9-15-3-1-11-22-15)13-5-7-14(8-6-13)19-18(21)17-4-2-12-23-17/h1-12H,(H,19,21)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZQTLICSGQQAI-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methylbenzamide](/img/structure/B3876341.png)
![1-[3-biphenylyl(phenyl)methyl]-1H-imidazole](/img/structure/B3876344.png)
![2-{3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3876367.png)
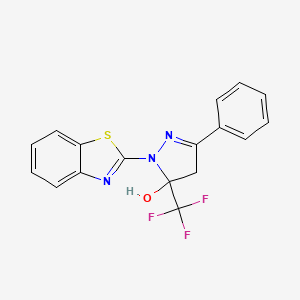
![2,4-dichloro-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3876386.png)
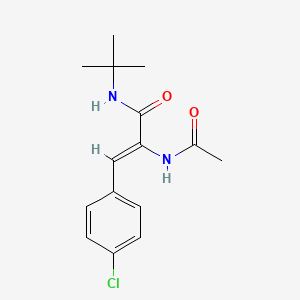
![4-ethoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3876391.png)
![N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]diacetamide](/img/structure/B3876393.png)
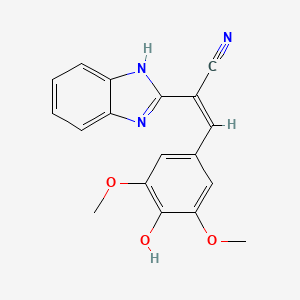
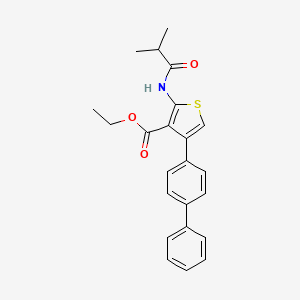
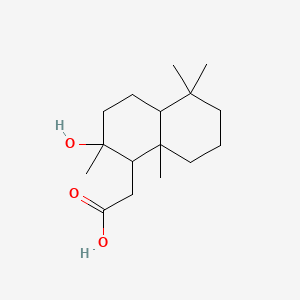
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876414.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-{[5-(2-chlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3876428.png)
![N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-8-quinolinylbenzenesulfonamide](/img/structure/B3876443.png)